Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxy-propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an alcohol in the presence of a catalyst such as palladium on carbon (Pd-C) and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its unique structure imparts desirable properties such as stability and reactivity, making it valuable in various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Uniqueness
Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxy group and a carbamate group allows for versatile reactivity and interactions with various molecular targets. This makes it particularly valuable in applications requiring selective reactivity and stability .
Properties
Molecular Formula |
C10H21NO3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m1/s1 |
InChI Key |
OXVUGSGNURZEOU-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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